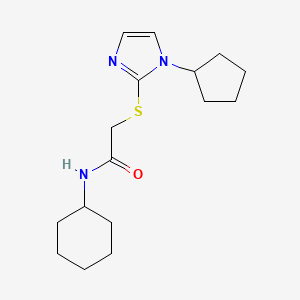

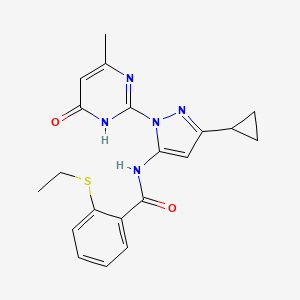

N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)-2-环己基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the introduction of various substituents at the C1 position of the ethyl linking moiety. The papers describe the use of both racemic and chiral amino acids to introduce these substituents, which include alkyl and aryl groups . The synthesis process aims to create compounds with potent opioid kappa agonist activity, as demonstrated by the compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, which showed significant analgesic effects in a mouse model .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Conformational analysis has been used to determine the preferred conformations of these molecules, suggesting that only those capable of adopting a conformation similar to the known kappa agonist U-50488 might possess the desired agonist properties . The optimized geometry of related compounds shows a non-planar structure between the phenyl ring and the pyrimidine ring, which may be relevant for the binding to the kappa opioid receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, it can be inferred that the reactions likely involve standard organic synthesis techniques such as amide bond formation, alkylation, and arylation to introduce the various substituents at the C1 position .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the electronegative chlorine atom and the potential for intramolecular and intermolecular hydrogen bonding can affect properties such as solubility and stability . The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, as well as density functional theory calculations, provide insights into the molecular vibrations and the effects of rehybridization and hyperconjugation on the stability of the dimer molecule .

科学研究应用

抗癌和抗菌应用

Katariya、Vennapu 和 Shah (2021) 的一项研究重点是合成含有恶唑、吡唑啉和吡啶实体的新型生物活性杂环化合物。这些化合物,包括与“N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)-2-环己基乙酰胺”在结构上相关的化合物,在国家癌症研究所(NCI,美国)的 60 个癌细胞系组成的 panel 中显示出有希望的抗癌活性。此外,这些化合物表现出显着的体外抗菌和抗真菌活性,表明它们在克服微生物对药物的耐药性方面具有潜在的用途 (Katariya, Vennapu, & Shah, 2021)。

神经保护和抗病毒作用

Ghosh 等人 (2008) 合成了与“N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)-2-环己基乙酰胺”在结构上相关的新的苯胺喹啉衍生物,并评估了其对日本脑炎的治疗功效。该化合物在体外显示出显着的抗病毒和抗凋亡作用,在感染小鼠中病毒载量显着减少,存活率增加。这突出了该化合物在治疗病毒性脑炎中的潜力,强调了其神经保护和抗病毒应用 (Ghosh 等人,2008)。

合成和结构研究

Dawadi 和 Lugtenburg (2011) 的研究提出了合成与“N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)-2-环己基乙酰胺”密切相关的化合物的合成路线。这些研究对于加深对生物活性结构要求的理解以及促进合成具有潜在治疗应用的新型化合物的至关重要。这项工作还通过扩展构建复杂分子的方法为有机化学领域做出了贡献 (Dawadi & Lugtenburg, 2011)。

作用机制

Target of Action

The compound, also known as Pyraclostrobin , is primarily used as a fungicide in agriculture . It targets specific fungi such as Botrytis cinerea and Alternaria alternata . These fungi are responsible for various plant diseases, and by targeting them, the compound helps protect crops from damage .

Mode of Action

Pyraclostrobin belongs to the strobilurin group of fungicides . It acts through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to mitochondrial respiration . By inhibiting the electron transfer within the respiratory chain, it disrupts the energy production of the fungi, leading to their death .

Pharmacokinetics

The pharmacokinetics of Pyraclostrobin involve absorption, distribution, metabolism, and excretion (ADME). After oral administration to rats, about 50% of the dose was absorbed . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin proceeds through three main pathways .

Result of Action

The primary result of the compound’s action is the prevention of fungal growth, thereby protecting plants from disease . This is achieved by disrupting the fungi’s energy production, leading to their death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. , and by another as possibly significantly biodegradable. This suggests that environmental conditions, such as soil composition and temperature, could impact its persistence and effectiveness.

属性

IUPAC Name |

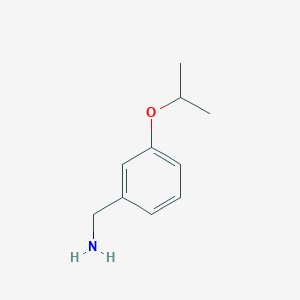

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHYGOZBCXTKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

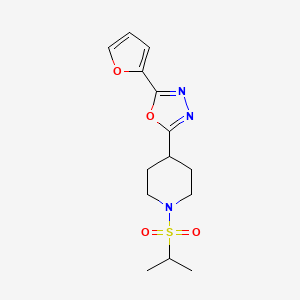

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

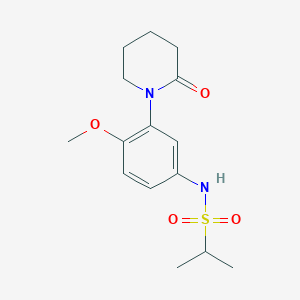

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)